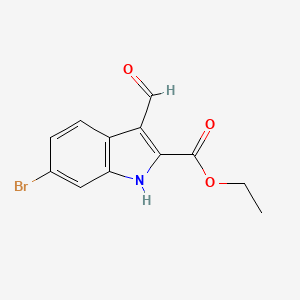

Ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3/c1-2-17-12(16)11-9(6-15)8-4-3-7(13)5-10(8)14-11/h3-6,14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSOKODKCMXZQQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Br)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method starts with the bromination of an indole derivative, followed by formylation and esterification reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and concentration are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can replace the bromine atom under basic conditions.

Major Products Formed

Oxidation: Ethyl 6-bromo-3-carboxy-1H-indole-2-carboxylate.

Reduction: Ethyl 6-bromo-3-hydroxymethyl-1H-indole-2-carboxylate.

Substitution: Ethyl 6-substituted-3-formyl-1H-indole-2-carboxylate derivatives.

Scientific Research Applications

Ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The bromine and formyl groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key Observations :

- Halogenation : Bromine at position 6 (target compound) vs. bromine at position 3 (CAS 1245644-30-7) alters electronic distribution and steric bulk. Halogenated derivatives generally exhibit enhanced lipophilicity and metabolic stability .

- Ester vs. Carboxylic Acid : The ethyl ester in the target compound improves cell permeability compared to the free carboxylic acid (CAS N/A), which is more polar and prone to ionization .

- Functional Group Diversity: The formyl group (target) enables nucleophilic additions (e.g., Schiff base formation), while amino (CAS 945655-38-9) and hydroxyl groups (compound 82–85) enhance hydrogen-bonding capacity .

Key Observations :

- Anti-Viral Activity : The target compound’s formyl group is critical for designing HIV-1 integrase inhibitors, whereas hydroxylated analogs (e.g., compound 82–85) show potency against HBV .

- Structural-Activity Relationships (SAR) : Substitution at position 3 (formyl vs. carboxylate) dictates target specificity. For example, ethyl esters are preferred in prodrug strategies for enhanced bioavailability .

Biological Activity

Ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique indole structure with a bromine atom at the 6-position and a formyl group at the 3-position. Its molecular formula is C₁₁H₉BrN₁O₂, with a molecular weight of approximately 268.11 g/mol. The presence of these functional groups significantly influences its chemical reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Bromination : An indole derivative is brominated.

- Formylation : The brominated compound undergoes formylation.

- Esterification : The final product is obtained through esterification reactions.

Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction.

The biological activity of this compound is mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : It has been shown to inhibit critical enzymes such as integrase, which is essential for viral replication in HIV .

- Oxidative Stress Modulation : The compound may influence pathways involving oxidative stress, apoptosis, and cell cycle regulation, contributing to its anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| C. albicans | 0.0048 mg/mL |

These findings suggest that the compound could be developed as a potential antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in cancer research:

- Cell Proliferation Inhibition : Studies demonstrate that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Studies

Several studies have explored the biological activity of this compound:

-

Study on HIV Integrase Inhibition :

- A recent study demonstrated that modifications at the C2, C3, and C6 positions of indole derivatives significantly enhance their inhibitory effects against HIV integrase. This compound was highlighted for its ability to chelate metal ions within the active site of integrase, showcasing its potential as an antiviral agent .

- Antimicrobial Activity Evaluation :

Q & A

Q. Characterization Techniques :

- NMR : Confirm substituent positions (e.g., ¹H NMR for formyl proton at δ ~9.8 ppm, bromine’s deshielding effect) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) validate the molecular formula .

How do intermolecular interactions influence the crystal structure of this compound?

Methodological Answer :

In the solid state, hydrogen bonding and π-π stacking dominate. For example:

- Hydrogen Bonds : The formyl and ester carbonyl groups form O–H⋯O and N–H⋯O bonds, creating dimeric units (Table 1) .

- Packing Analysis : Layers parallel to the (101) plane arise from these interactions, impacting solubility and stability .

Q. Table 1: Key Hydrogen Bond Parameters (from )

| Donor–H⋯Acceptor | D–H (Å) | H⋯A (Å) | D⋯A (Å) | Angle (°) |

|---|---|---|---|---|

| O–H⋯O (ester) | 0.82 | 1.95 | 2.66 | 145 |

| N–H⋯O (indole) | 0.86 | 2.12 | 2.89 | 152 |

What spectroscopic methods are critical for confirming its structure?

Q. Methodological Answer :

- FT-IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1660 cm⁻¹ (formyl C=O) .

- ¹³C NMR : Distinct signals for C=O (ester: ~165 ppm; formyl: ~190 ppm) and brominated carbons (C-6: ~115 ppm) .

- X-ray Crystallography : Resolve substituent positions and bond angles (SHELXL refinement recommended) .

Advanced Research Questions

How can reaction conditions be optimized to improve yield in multi-step syntheses?

Q. Methodological Answer :

- Temperature Control : Low temperatures (−10°C) during bromination minimize side reactions .

- Catalyst Screening : Use Pd(OAc)₂ for Suzuki couplings to introduce aryl groups at the 1-position (e.g., from ) .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance formylation efficiency .

Data Contradiction Note : While DMF is standard for formylation, reports ethanol as a solvent for esterification—ensure stepwise solvent compatibility to avoid hydrolysis .

What biological activities have been observed in structurally related indole derivatives?

Methodological Answer :

Derivatives with halogen and ester groups show antiviral and enzyme-inhibitory properties:

- Anti-HBV Activity : Ethyl 6-bromo-5-hydroxyindole-3-carboxylate derivatives exhibit IC₅₀ values of 3.6–6.4 μg/mL against HBV (Table 2) .

- Structure-Activity Relationship (SAR) : Bromine enhances membrane permeability, while the formyl group enables Schiff base formation with target proteins .

Q. Table 2: Bioactivity Data (from )

| Compound | Substituents | IC₅₀ (μg/mL) | Target |

|---|---|---|---|

| 82 | Cyclopropyl, difluorophenyl | 3.6 | Hepatitis B Virus |

| 85 | Cyclopropyl, piperazinyl | 5.4 | Hepatitis B Virus |

How can crystallographic data resolve contradictions in proposed reaction mechanisms?

Q. Methodological Answer :

- Disorder Analysis : Use SHELXL to model rotational disorder in flexible side chains (e.g., ethyl groups) .

- Electron Density Maps : Identify unexpected substituents (e.g., bromine vs. chlorine misassignment) .

- Twinned Data Refinement : For non-merohedral twinning, SHELXL’s TWIN/BASF commands improve accuracy .

Case Study : ’s O–H⋯O dimerization explains why hydrolysis of the ethyl ester (to carboxylic acid) is sterically hindered, resolving contradictions in reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.